CG-1521 - 674767-29-4

CG-1521

Catalog Number: EVT-1579742
CAS Number: 674767-29-4
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CG-1521 is an enamide resulting from the formal condensation of the carboxy group of (2E,4E,6E)-7-phenylhepta-2,4,6-trienoic acid with the amino group of hydroxylamine. It is an inhibitor of histone deacetylase (HDAC) which exhibits anticancer properties. It has a role as an antineoplastic agent, an apoptosis inducer and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxamic acid, a monocarboxylic acid amide and an enamide.
Source and Classification

CG-1521 was developed as part of ongoing research into epigenetic therapies aimed at correcting aberrant gene expression associated with cancer. It belongs to a class of compounds known as hydroxamic acid-based histone deacetylase inhibitors, which are characterized by their ability to inhibit the activity of histone deacetylases—enzymes that remove acetyl groups from histones, thereby influencing chromatin structure and gene accessibility. This class includes other well-known inhibitors such as trichostatin A and suberanilohydroxamic acid .

Synthesis Analysis

The synthesis of CG-1521 involves several key steps that typically include the formation of the hydroxamic acid functional group, which is crucial for its inhibitory activity against histone deacetylases. Although specific synthetic routes are not detailed in the literature, general methods for synthesizing hydroxamic acids often involve the reaction of carboxylic acids with hydroxylamine derivatives under acidic conditions.

Technical Details

The synthesis may include:

  • Formation of the Hydroxamic Acid: This is often achieved through the reaction between a carboxylic acid derivative (in this case, likely derived from phenyl compounds) and hydroxylamine.
  • Purification Techniques: Common methods such as recrystallization or chromatographic techniques may be employed to purify CG-1521 post-synthesis.
Molecular Structure Analysis

The molecular formula for CG-1521 is C13H13NO2C_{13}H_{13}NO_2, with a molecular weight of approximately 215.25 g/mol. Its structure features a phenyl group attached to a hepta-trienoic chain and a hydroxamic acid moiety.

Structural Data

  • Chemical Structure: The compound's structure can be depicted as follows:
Structure C13H13NO2\text{Structure }\text{C}_{13}\text{H}_{13}\text{NO}_2

This structure allows CG-1521 to effectively interact with histone deacetylases due to its spatial configuration and functional groups.

Chemical Reactions Analysis

CG-1521 primarily functions through reversible binding to the active site of histone deacetylases. This binding inhibits the enzyme's activity, leading to an accumulation of acetylated histones and subsequent changes in gene expression.

Technical Details

Key reactions include:

  • Inhibition Mechanism: The binding of CG-1521 to histone deacetylases results in altered acetylation patterns of target proteins such as p53, promoting apoptosis and cell cycle arrest in cancer cells .
  • Cellular Impact: Studies have shown that CG-1521 induces dose-dependent decreases in cell viability and increases in apoptotic markers within treated cell lines .
Mechanism of Action

The mechanism by which CG-1521 exerts its effects involves several steps:

  1. Binding to Histone Deacetylases: CG-1521 binds to the active site of these enzymes.
  2. Alteration of Histone Acetylation: This binding prevents the removal of acetyl groups from histones, leading to an open chromatin structure conducive to transcription.
  3. Induction of Apoptosis: The stabilization of acetylated p53 at specific lysine residues (notably Lys373) activates downstream pathways that promote cell cycle arrest and apoptosis .

Data Supporting Mechanism

Research indicates that CG-1521 effectively stabilizes acetylation at specific sites on p53, which correlates with increased expression of pro-apoptotic factors such as p21 and Bax .

Physical and Chemical Properties Analysis

CG-1521 exhibits several notable physical and chemical properties:

Relevant Data or Analyses

Studies have shown that encapsulating CG-1521 into nanoparticles significantly improves its delivery efficiency and therapeutic index without altering its mechanism of action .

Applications

CG-1521 has potential applications in various scientific fields:

  • Cancer Therapy: Its primary application is in oncology, particularly for treating breast and prostate cancers resistant to conventional therapies.
  • Epigenetic Research: It serves as a valuable tool for studying the role of histone modifications in gene regulation and cancer progression.
  • Combination Therapies: Ongoing research suggests that combining CG-1521 with other therapeutic agents may enhance its efficacy against certain cancer types .
Molecular Mechanisms of HDAC Inhibition

Isozyme-Specific Targeting by CG-1521

Selective Inhibition of Class I/II HDACs vs. Sirtuins

CG-1521 (7-phenyl-2,4,6-hepta-trienoic hydroxamic acid) belongs to the hydroxamate class of histone deacetylase inhibitors (HDACis). Its zinc-binding group (ZBG) selectively chelates the catalytic Zn²⁺ ion in the active sites of Class I (HDAC1, 2, 3, 8) and Class II (HDAC4, 5, 6, 7, 9, 10) enzymes, which are zinc-dependent hydrolases. This interaction prevents substrate deacetylation by blocking the catalytic tunnel. In contrast, CG-1521 shows minimal activity against Class III sirtuins (SIRT1-7), which utilize NAD⁺ as an essential cofactor rather than zinc-mediated hydrolysis [2] [4]. The selectivity arises from structural differences in the active sites: Sirtuins possess a distinct NAD⁺-binding pocket and lack the deep, narrow tubular active site characteristic of zinc-dependent HDACs. Consequently, CG-1521’s hydroxamic acid moiety cannot effectively engage with sirtuin catalytic domains, preserving their deacetylation functions [2].

Table 1: Selectivity Profile of CG-1521 Across HDAC Classes

HDAC ClassCatalytic MechanismKey IsoformsCG-1521 InhibitionBiological Consequence
Class IZn²⁺-dependentHDAC1, HDAC2, HDAC3, HDAC8Strong (IC₅₀: nM range)Altered chromatin remodeling, gene repression
Class IIa/bZn²⁺-dependentHDAC4, HDAC6, HDAC10Moderate to strongDisrupted cytoskeletal dynamics, misfolded protein clearance
Class IIINAD⁺-dependentSIRT1-SIRT7NegligibleNo impact on energy metabolism or aging pathways
Class IVZn²⁺-dependentHDAC11WeakMinor immune modulation

Differential Stabilization of Acetylated p53 Isoforms

CG-1521 induces site-specific p53 acetylation, a mechanism distinct from other HDACis like trichostatin A (TSA). In LNCaP prostate cancer cells (wild-type p53), CG-1521 stabilizes acetylation at lysine residue K373 within 3 hours, leading to sustained p53 activation and downstream upregulation of pro-apoptotic Bax and cell-cycle inhibitor p21. This triggers Bax translocation to mitochondria and caspase-mediated apoptosis. Conversely, TSA primarily acetylates p53 at K382, causing transient p21 induction and G₂/M cell-cycle arrest without apoptosis [3] [7]. The divergence stems from CG-1521’s unique ability to promote HDAC2 degradation (discussed in Section 1.2), which disrupts deacetylation complexes specifically regulating K373. In p53-null PC3 cells, neither compound induces Bax activation, confirming p53-dependent apoptosis requires K373 acetylation [3].

Structural Determinants of HDAC2 Degradation

Ubiquitin-Proteasome Pathway Activation

CG-1521 induces rapid polyubiquitination and proteasomal degradation of HDAC2, a Class I enzyme. This occurs within 2–6 hours of treatment, reducing HDAC2 protein levels by >70% in LNCaP cells. The degradation is mediated via the E3 ubiquitin ligase COPS2 (COP9 signalosome complex subunit), which recognizes HDAC2’s conformational changes induced by CG-1521 binding [3] [6]. Critically, HDAC1 remains stable under the same conditions due to structural variations in its LxCxE domain—a motif required for E3 ligase recognition. This selectivity exploits collateral synthetic lethality: Cancer cells with hemizygous HDAC1 deletions (e.g., neuroblastoma with 1p36 loss) become dependent on HDAC2. CG-1521-induced HDAC2 degradation thus selectively kills HDAC1-deficient malignancies [6].

Table 2: HDAC Degradation Kinetics Induced by CG-1521

HDAC IsoformDegradation RateUbiquitin Ligase InvolvedDependence on HDAC1 StatusFunctional Impact
HDAC2Rapid (t₁/₂: ~2–4 h)COPS2Higher in HDAC1-deficient cellsNuRD complex destabilization
HDAC1NoneNo direct effect
HDAC3Moderate (t₁/₂: >12 h)CHIPIndependentAltered nuclear receptor signaling
HDAC6NonePreserved cytosolic functions

Conformational Changes in HDAC Corepressor Complexes

CG-1521 binding triggers allosteric rearrangements in HDAC-containing corepressor complexes, particularly the nucleosome remodeling and deacetylase (NuRD) complex. HDAC2 degradation destabilizes NuRD subunits (e.g., MTA2, RBBP4, and MBD3), reducing complex integrity by >50% in chromatin fractionation assays. This disrupts NuRD’s ability to position nucleosomes at enhancer regions, diminishing chromatin accessibility at target genes by 30–60% [6] [8]. Consequently, oncogenic enhancer-promoter interactions are impaired (e.g., MYC super-enhancer contacts), silencing proliferation genes. In contrast, HDAC inhibitors like romidepsin inhibit deacetylase activity without degrading HDACs or dismantling corepressor complexes, permitting complex reassembly upon drug withdrawal [6] [8]. CG-1521’s dual action—enzyme inhibition and complex disruption—thus delivers sustained epigenetic silencing.

Properties

CAS Number

674767-29-4

Product Name

CG-1521

IUPAC Name

(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+

InChI Key

DBBYYRWVNDQECM-CDWOPPGASA-N

SMILES

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO

Synonyms

7-phenyl-2,4,6-heptatrienoylhydroxamic acid
CG 1521
CG-1521
CG1521

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO

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